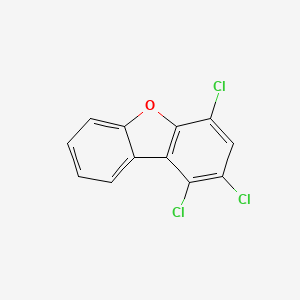
1,2,4-Trichlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trichlorodibenzofuran is a chlorinated derivative of dibenzofuran, a compound consisting of two benzene rings fused to a central furan ring. This compound is part of the larger family of polychlorinated dibenzofurans, which are known for their environmental persistence and potential toxicity .
Métodos De Preparación
1,2,4-Trichlorodibenzofuran can be synthesized through various methods. One common synthetic route involves the chlorination of dibenzofuran under controlled conditions. This process typically uses chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the dibenzofuran molecule .
Industrial production methods often involve the use of large-scale reactors where dibenzofuran is chlorinated in the presence of a catalyst. The reaction conditions, including temperature, pressure, and the concentration of chlorine gas, are carefully controlled to maximize yield and minimize the formation of unwanted by-products .
Análisis De Reacciones Químicas
1,2,4-Trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur when this compound is treated with nucleophiles such as hydroxide ions or amines.
Aplicaciones Científicas De Investigación
1,2,4-Trichlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a standard in environmental testing to study the formation and degradation of polychlorinated dibenzofurans in various environmental matrices.
Toxicology: Researchers study its toxicological effects to understand the health risks associated with exposure to polychlorinated dibenzofurans.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism. This leads to the induction of enzymes such as cytochrome P450, which are responsible for the detoxification and metabolism of various xenobiotics .
Comparación Con Compuestos Similares
1,2,4-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans family, which includes compounds with varying degrees of chlorination. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,4,6,8-Hexachlorodibenzofuran: Another highly chlorinated derivative with significant toxicological relevance.
2,4,8-Trichlorodibenzofuran: Similar in structure but with different chlorine substitution patterns, leading to variations in its chemical properties and reactivity.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct properties make it a valuable compound for various research applications.
Propiedades
Número CAS |
24478-73-7 |
|---|---|
Fórmula molecular |
C12H5Cl3O |
Peso molecular |
271.5 g/mol |
Nombre IUPAC |
1,2,4-trichlorodibenzofuran |
InChI |
InChI=1S/C12H5Cl3O/c13-7-5-8(14)12-10(11(7)15)6-3-1-2-4-9(6)16-12/h1-5H |
Clave InChI |
RQIWKWHVZLDXEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


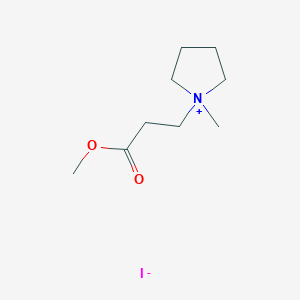

![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

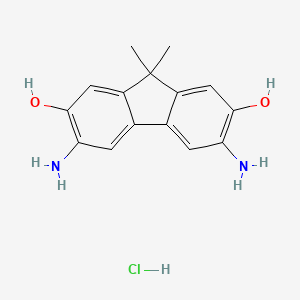



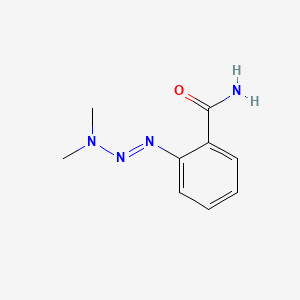



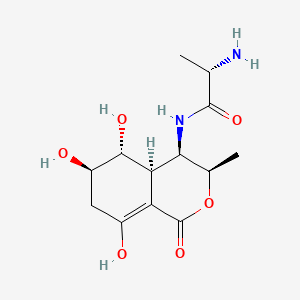
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
